

"2-(4-chloro-2-nitrophenyl)acetic acid" physical and chemical characteristics

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Compound of Interest

Compound Name: 2-(4-chloro-2-nitrophenyl)acetic acid

Cat. No.: B1584755

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An In-Depth Technical Guide to **2-(4-chloro-2-nitrophenyl)acetic acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-(4-chloro-2-nitrophenyl)acetic acid**, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and safety protocols.

Core Molecular Profile and Physicochemical Characteristics

2-(4-chloro-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and a chloro substituent on the aromatic ring—imparts a unique combination of reactivity and functionality. This trifecta of functional groups makes it a versatile building block in synthetic organic chemistry, particularly as a precursor for more complex molecular architectures.

The nitro group and chlorine atom are electron-withdrawing, influencing the acidity of the carboxylic proton and the reactivity of the benzene ring. The ortho-nitro group, in particular, sterically and electronically influences the adjacent acetic acid moiety.

Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
IUPAC Name	2-(4-chloro-2-nitrophenyl)acetic acid	[1]
Synonyms	(4-chloro-2-nitrophenyl)acetic acid, 4-Chloro-2-nitrobenzeneacetic acid	[2][3]
CAS Number	37777-71-2	[1][4][5]
Molecular Formula	C ₈ H ₆ ClNO ₄	[1][4][5]
Molecular Weight	215.59 g/mol	[1][4][5]
Appearance	Solid	
Melting Point	156-159 °C (recrystallized)	[6]
Boiling Point	361.2 °C at 760 mmHg	[5]
Topological Polar Surface Area	83.1 Å ²	[1]
Storage Conditions	Sealed in a dry place at room temperature	[5]

Synthesis and Purification

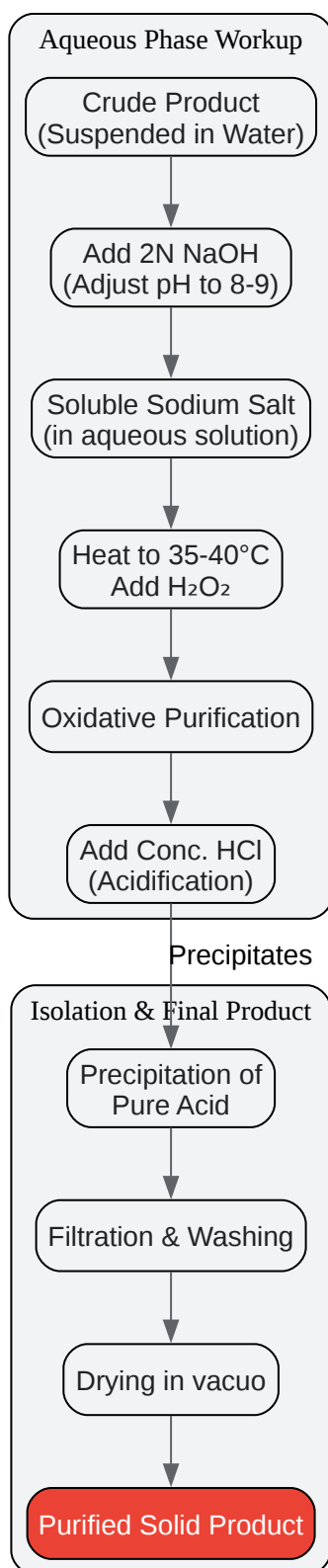
The synthesis of phenylacetic acids can often be achieved through methods like the hydrolysis of corresponding benzyl cyanides or the oxidation of aryl ethyl groups. For **2-(4-chloro-2-nitrophenyl)acetic acid**, a common challenge is the purification from reaction byproducts. The following protocol describes a robust workup and purification procedure for a crude reaction mixture, ensuring a high-purity final product.

The causality behind this specific purification protocol lies in the chemical properties of the target molecule and impurities. Adjusting the pH to 8-9 deprotonates the carboxylic acid, forming a water-soluble carboxylate salt. This allows for the removal of non-acidic, water-insoluble impurities. The subsequent treatment with hydrogen peroxide is an oxidative step designed to decompose colored or reactive impurities that may have formed during the

synthesis. Finally, re-acidification with a strong acid like HCl protonates the carboxylate, causing the purified **2-(4-chloro-2-nitrophenyl)acetic acid** to precipitate out of the aqueous solution, from which it can be isolated by filtration.

Experimental Protocol: Purification of Crude 2-(4-chloro-2-nitrophenyl)acetic acid

- **Suspension & Basification:** Suspend the crude product (e.g., a tan precipitate) in 1500 mL of water. Adjust the pH to 8-9 with 2 N sodium hydroxide while stirring. This converts the acid into its soluble sodium salt.^[6]
- **Oxidative Treatment:** Gently heat the solution to 35-40 °C. Add a 3-6% aqueous hydrogen peroxide solution portion-wise until a sample of the reaction mixture no longer turns dark upon treatment with 2N sodium hydroxide.^[6] This step removes oxidizable impurities.
- **Acidification & Precipitation:** Cool the reaction mixture. Acidify with concentrated hydrochloric acid until the pH is strongly acidic. This will precipitate the purified product.
- **Isolation:** Recover the precipitate by filtration. Wash the filter cake three times with cold water to remove residual salts and acid.^[6]
- **Drying:** Dry the product in vacuo to yield the purified acid.^[6]
- **Recrystallization (Optional):** For obtaining a product of very high purity (m.p. 156-159°C), recrystallize the dried solid from a suitable solvent like diethyl ether.^[6]



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Fig 1: Workflow for the purification of 2-(4-chloro-2-nitrophenyl)acetic acid.

Chemical Reactivity and Synthetic Utility

The molecule's reactivity is governed by its three primary functional groups. This multi-functionality is precisely what makes it a valuable intermediate.

- **Carboxylic Acid Group:** This group undergoes typical reactions such as esterification, conversion to acid chlorides, amidation, and reduction to the corresponding alcohol. These transformations are fundamental for incorporating the chloro-nitrophenyl scaffold into larger molecules.
- **Nitro Group:** The nitro group is a powerful electron-withdrawing group and can be readily reduced to an amine (-NH₂). This transformation is a critical step in many synthetic pathways, as the resulting aniline derivative is a versatile precursor for forming amides, sulfonamides, and various heterocyclic systems. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.
- **Aromatic Ring:** The benzene ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the nitro and chloro groups. However, it is activated for nucleophilic aromatic substitution (S_NAr), although conditions for this are typically harsh.

Key Transformation: Reduction of the Nitro Group

The conversion of the nitro group to an amine is arguably the most significant reaction for this compound in drug development, as it unmask a highly versatile functional group.

Fig 2: Reduction of the nitro group to form the corresponding aniline derivative.

Applications in Research and Drug Development

2-(4-chloro-2-nitrophenyl)acetic acid is not typically an end-product but rather a crucial starting material or intermediate. Its value lies in its utility for constructing more complex molecules with potential therapeutic properties.

- **Pharmaceutical Intermediate:** The compound serves as a key building block in the synthesis of various pharmaceutical compounds.^[5] It is an important intermediate for producing Active Pharmaceutical Ingredients (APIs) used in medications.^[5]

- **Scaffold for Novel Compounds:** In medicinal chemistry, the "privileged scaffold" concept is vital. This molecule provides a robust scaffold that can be elaborated through reactions at its functional groups. The reduction of the nitro group to an amine, followed by acylation or reaction with other electrophiles, allows for the rapid generation of a library of diverse compounds for biological screening.
- **Drug Discovery:** Its structure is valuable in drug discovery and development for creating complex molecules.[5] Research in organic chemistry utilizes it to develop novel compounds that may possess therapeutic value.[5] The presence of the chlorine atom is also significant, as halogenated compounds are prevalent in many FDA-approved drugs.[7]

Safety, Handling, and Storage

Proper handling of **2-(4-chloro-2-nitrophenyl)acetic acid** is essential to ensure laboratory safety. It is classified as a hazardous substance.

Table 2: GHS Hazard Information

Category	Code	Description	Pictogram
Signal Word	-	Warning	GHS07
Acute Toxicity, Oral	H302	Harmful if swallowed	GHS07
Skin Irritation	H315	Causes skin irritation	GHS07
Eye Irritation	H319	Causes serious eye irritation	GHS07
STOT, Single Exposure	H335	May cause respiratory irritation	GHS07

Handling and Personal Protective Equipment (PPE)

- **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
- **Personal Protective Equipment:**

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
- Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[8]
- Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10][11]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Conclusion

2-(4-chloro-2-nitrophenyl)acetic acid is a chemical intermediate of significant value in the pharmaceutical and organic synthesis sectors. Its well-defined physicochemical properties and the predictable reactivity of its functional groups make it a reliable and versatile building block. The ability to readily convert the nitro group into a reactive amine is a key feature that underpins its utility in the synthesis of diverse and complex target molecules. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards. This guide provides the foundational knowledge required for its effective and safe use in a research and development setting.

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